molecular formula C22H28FN3O4S B2638513 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 897618-35-8

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2638513
CAS RN: 897618-35-8
M. Wt: 449.54
InChI Key: ARLMXVNRKVOLEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Neuroimaging Applications

  • Serotonin 5-HT(1A) Receptor Imaging : Compounds analogous to the one mentioned are explored for their potential as PET radioligands. These compounds exhibit high affinity and selectivity towards 5-HT(1A) receptors, making them promising candidates for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014). Another study highlighted the use of [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT(1A) receptors with PET, indicating its utility in research on serotonergic neurotransmission (Plenevaux et al., 2000).

Antioxidant Properties

  • In Vitro Antioxidant Evaluation : Research on derivatives containing a piperazin-1-yl moiety has shown promising antioxidant activities. These compounds were evaluated using the ABTS and FRAP assays, with some showing comparable or superior antioxidant potential to reference drugs (Malík et al., 2017).

Therapeutic Potential Against Cocaine Abuse

  • Cocaine Abuse Therapeutic Agent : The synthesis of compounds with potential as therapeutic agents for cocaine abuse has been a subject of research. One study demonstrated the catalytic enantioselective synthesis of a compound considered promising for this application (Forrat et al., 2007).

Dopamine Transporter Ligands

  • Development of Dopamine Transporter Ligands : A series of hydroxylated derivatives of specific piperazine compounds have been synthesized and evaluated, showing significant enantioselectivity and potential as long-acting agents for treating cocaine abuse. These compounds target the dopamine transporter with high affinity, suggesting their utility in developing treatments for cocaine dependence (Hsin et al., 2002).

Analytical Derivatization

  • Liquid Chromatography Derivatization : A novel sulfonate reagent with a piperazine moiety has been developed for analytical derivatization in liquid chromatography, enhancing detection sensitivity and facilitating the removal of excess reagent (Wu et al., 1997).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-30-19-9-6-18(7-10-19)8-11-22(27)24-12-17-31(28,29)26-15-13-25(14-16-26)21-5-3-2-4-20(21)23/h2-7,9-10H,8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLMXVNRKVOLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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